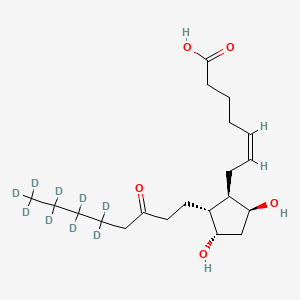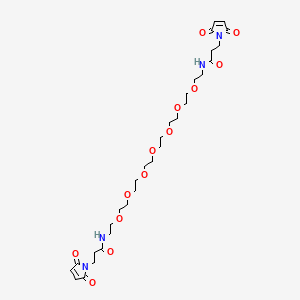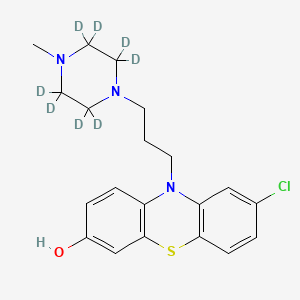
7-Hydroxy Prochlorperazine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy Prochlorperazine-d8 is a deuterium-labeled derivative of 7-Hydroxy Prochlorperazine. It is a stable isotope compound used primarily in scientific research. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a heavier isotope of hydrogen. This modification is often employed to study the pharmacokinetics and metabolic pathways of drugs.
Vorbereitungsmethoden
The synthesis of 7-Hydroxy Prochlorperazine-d8 typically involves the deuteration of 7-Hydroxy Prochlorperazine. This process can be achieved through various methods, including:
In Vitro Metabolic Reactions: This method involves the use of enzymes or chemical catalysts to introduce deuterium into the parent compound.
In Vivo Metabolic Reactions: This approach uses living organisms to metabolize the parent compound, resulting in the incorporation of deuterium.
Analyse Chemischer Reaktionen
7-Hydroxy Prochlorperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where a halogen atom replaces a hydrogen atom, are typical examples.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy Prochlorperazine-d8 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: The compound is used to trace the metabolic pathways and distribution of drugs within the body.
Quantitative Analysis: It serves as an internal standard in mass spectrometry to quantify the concentration of drugs and their metabolites.
Drug Development: Researchers use it to study the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 7-Hydroxy Prochlorperazine-d8 is similar to that of its parent compound, 7-Hydroxy Prochlorperazine. It primarily acts as an antagonist of dopamine receptors, particularly the D2 receptors in the brain. This action helps in the treatment of conditions like nausea, vomiting, and certain psychiatric disorders. The deuterium substitution does not significantly alter the mechanism but may affect the pharmacokinetics and metabolic stability of the compound .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy Prochlorperazine-d8 is unique due to its deuterium labeling. Similar compounds include:
7-Hydroxy Prochlorperazine: The non-deuterated version, which has similar pharmacological properties but different pharmacokinetic profiles.
Prochlorperazine: A parent compound used in the treatment of nausea, vomiting, and psychiatric disorders.
Chlorpromazine: Another phenothiazine derivative with similar therapeutic uses but different chemical structure and properties .
Eigenschaften
Molekularformel |
C20H24ClN3OS |
|---|---|
Molekulargewicht |
398.0 g/mol |
IUPAC-Name |
8-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3/i9D2,10D2,11D2,12D2 |
InChI-Schlüssel |
BRUHMTGXYBUCRP-PMCMNDOISA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Kanonische SMILES |
CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


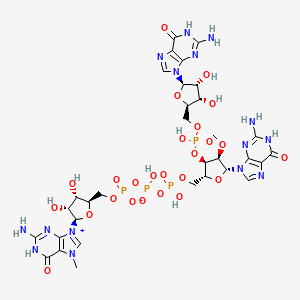
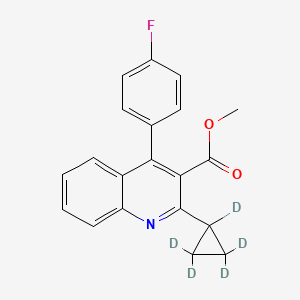
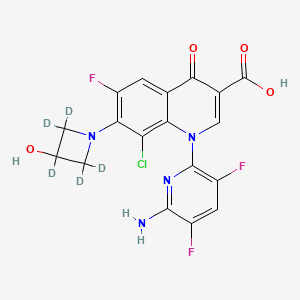
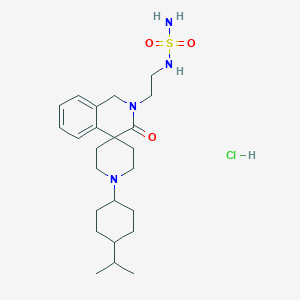
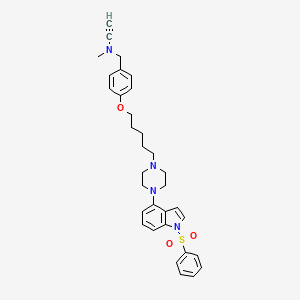
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)



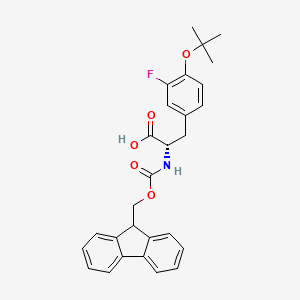
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
